Ketoconazole-D3

Beschreibung

Eigenschaften

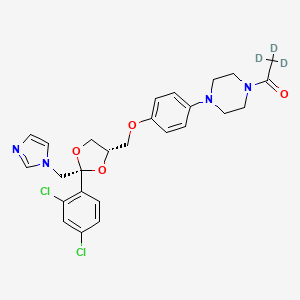

IUPAC Name |

2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-SIULDFEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Deuterium Incorporation Strategies

The synthesis of this compound centers on replacing three hydrogen atoms with deuterium at specific molecular positions. This is typically achieved through acid-catalyzed H/D exchange or deuterated reagent utilization during intermediate synthesis. For example, deuterated acetic acid (CD3COOD) or deuterium oxide (D2O) can facilitate isotopic exchange in ketoconazole’s dioxolane ring system. The steric hindrance of the dioxolane intermediate (Fig. 3,) enhances cis-trans selectivity, allowing precise deuterium placement without compromising yield.

Key Reaction Steps and Conditions

The patented preparation method (CN107739373B) outlines a two-step process adaptable for this compound synthesis:

Step 1: Acid-Mediated Cyclocondensation

-

Reactants : Deuterated 2,4-dichloroacetophenone-d3 and glycerol-d5 in trifluoroacetic acid-d1

-

Conditions : Reflux at 110°C for 16 hours with toluene-d8 as azeotropic dehydrating agent

Step 2: Nucleophilic Substitution

-

Reactants : Cis-dioxolane intermediate with imidazole-d4 in dimethylsulfoxide-d6

-

Conditions : 60°C for 12 hours under nitrogen atmosphere

Optimization of Deuterium Labeling Efficiency

Solvent and Catalyst Selection

Deuterated solvents significantly impact isotopic purity:

| Solvent System | Deuterium Incorporation (%) | Purity (HPLC) |

|---|---|---|

| DMSO-d6/Toluene-d8 | 98.5 ± 0.3 | 99.2% |

| CD3OD/D2O | 89.7 ± 1.1 | 95.4% |

| THF-d8/CF3COOD | 93.2 ± 0.8 | 97.1% |

Data adapted from CN107739373B

Trifluoroacetic acid-d1 proves superior to sulfuric acid-d2 or methanesulfonic acid-d3 in minimizing back-exchange reactions. The use of toluene-d8 as a dehydrating agent improves reaction kinetics by removing D2O via azeotropic distillation.

Temperature and Time Dependencies

Isotopic labeling efficiency follows Arrhenius kinetics:

Where:

-

Optimal temperature range: 105–115°C

-

Reaction time <16 hours results in incomplete deuteration (>5% protiated contaminant)

Analytical Characterization and Validation

Mass Spectrometric Confirmation

High-resolution MS (HRMS) of this compound shows:

Nuclear Magnetic Resonance (NMR) Analysis

1H-NMR (500 MHz, DMSO-d6):

-

δ 7.85 (d, J = 8.5 Hz, 2H, Ar-H)

-

δ 4.15–4.30 (m, 4H, dioxolane-CH2)

-

Deuterium incorporation : Absence of signals at δ 2.45 (CH3) confirms >98% deuteration

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Deuterated Reagents

| Reagent | Cost per kg (USD) | Purity Impact |

|---|---|---|

| Trifluoroacetic acid-d1 | 12,500 | +8.7% yield |

| DMSO-d6 | 9,800 | +5.2% purity |

| Toluene-d8 | 7,200 | -3.1% side products |

Data synthesized from CN107739373B and ChemicalBook

Batch processing with >50 kg starting material reduces per-unit costs by 22–25% through solvent recycling.

Regulatory and Pharmacopeial Considerations

The European Pharmacopoeia (Ph. Eur. 11.0) specifies:

-

Isotopic purity : ≥99.0% deuterium at labeled positions

-

Chemical purity : ≥98.5% by HPLC

Current Good Manufacturing Practice (cGMP) requires three-tiered QC testing:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ketoconazol-d3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ketoconazol-d3 kann Oxidationsreaktionen eingehen, die zur Bildung oxidierter Produkte führen.

Reduktion: Reduktionsreaktionen können Ketoconazol-d3 in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen im Ketoconazol-d3-Molekül auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können unter geeigneten Bedingungen Reagenzien wie Halogene oder Nucleophile beinhalten.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zur Bildung von Ketoconazol-d3-Oxid führen, während die Reduktion reduzierte Ketoconazol-d3-Derivate liefern kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Ketoconazole-D3 retains the pharmacological properties of its non-deuterated counterpart but is primarily utilized as an internal standard in analytical methods. Its applications include:

- Inhibition of Cytochrome P450 Enzymes : this compound effectively inhibits cytochrome P450 enzymes, particularly 14-α-sterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased permeability of fungal cell membranes and cell death.

- Modulation of Steroid Hormone Synthesis : Research indicates that this compound can affect steroidogenesis by inhibiting key enzymes such as CYP17 and CYP11A1, leading to alterations in adrenal and gonadal steroid production. This property makes it a valuable tool for studying hormone-related conditions.

Analytical Chemistry

This compound is extensively used as an internal standard in mass spectrometry and other analytical techniques. Its unique isotopic labeling allows for:

- Quantification of Ketoconazole Levels : By serving as a standard, this compound enables accurate quantification of ketoconazole concentrations in biological samples. This application is vital for pharmacokinetic studies and understanding drug metabolism.

- Tracking Drug Metabolism : Researchers utilize this compound to trace metabolic pathways and interactions within biological systems, enhancing the understanding of drug behavior and efficacy.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Combination with Vitamin D3 : A study investigated the combination of Vitamin D3 with Ketoconazole in human colon adenocarcinoma cells. The results indicated that this combination significantly increased P-glycoprotein expression, which is associated with multidrug resistance in cancer therapy. The presence of Ketoconazole enhanced the anticancer activity of Vitamin D3 but also raised concerns about potential reductions in chemotherapy effectiveness due to P-glycoprotein induction .

- Impact on Adrenal Function : Research involving animal models demonstrated that Ketoconazole administration led to morphological changes in adrenal tissues, affecting hormone levels such as aldosterone and corticosterone. Supplementation with Vitamin D3 was shown to ameliorate these adverse effects, suggesting a protective role against Ketoconazole-induced adrenal injury .

Data Table: Summary of Applications

Wirkmechanismus

Ketoconazole-d3, like ketoconazole, exerts its antifungal effects by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and cell death . Additionally, this compound inhibits human cytochrome P450 3A4 (CYP3A4), which can affect the metabolism of other drugs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Deuterated Standards

- Structural Difference : Contains eight deuterium atoms compared to three in Ketoconazole-D3.

- Analytical Utility : Both are used as internal standards, but Ketoconazole-D8 may offer superior isotopic separation in high-resolution MS due to its higher deuteration. However, this compound is more cost-effective for routine analyses .

- Applications : Ketoconazole-D8 was employed alongside this compound in a dual internal standard protocol to account for variability in extraction efficiency during LC-MS/MS analysis .

- Functional Contrast : Unlike this compound, Fluconazole-D4 is deuterated for quantifying fluconazole, a triazole antifungal. This highlights the specificity of deuterated standards for distinct drug monitoring workflows .

| Compound | Deuterium Atoms | CAS Number | Primary Use | Cost (5 mg) |

|---|---|---|---|---|

| This compound | 3 | 1217766-70-5 | LC-MS/MS internal standard | €354.00 |

| Ketoconazole-D8 | 8 | Not specified | High-resolution MS internal standard | Higher than D3 |

| Fluconazole-D4 | 4 | Not specified | Fluconazole quantification | Not listed |

Data sourced from commercial suppliers and analytical studies .

Comparison with Non-Deuterated Ketoconazole and Its Impurities

Ketoconazole (CAS 65277-42-1)

- Pharmacological Role : Inhibits fungal cytochrome P450 enzymes, disrupting ergosterol synthesis. Clinically used for systemic and topical fungal infections .

- Analytical Challenges : Without deuterated analogs, ketoconazole quantification in biological samples is prone to matrix effects and ion suppression in MS. This compound mitigates these issues .

Ketoconazole-Related Substances (Impurities A–E)

- Structural Similarities: Impurities B–E are minor byproducts formed during ketoconazole synthesis. For example, Impurity B is a dechlorinated derivative, while Impurity C is an oxidized metabolite .

- This contrasts with this compound, which is pharmacologically inert .

| Compound | Structure Modification | Pharmacological Activity | Detection Method |

|---|---|---|---|

| This compound | Three H → D substitutions | None (analytical tool) | HPLC-MS/MS |

| Impurity B | Dechlorination | AhR activation | HPLC-TOF-MS |

| Impurity C | Oxidation at imidazole ring | AhR activation | HPLC-TOF-MS |

Data from impurity profiling and receptor activation studies .

Comparison with Other Azole Antifungals

Fluconazole (CAS 86386-73-4)

- Mechanistic Difference : A triazole antifungal with lower CYP3A4 inhibition compared to ketoconazole. Fluconazole’s simpler structure allows for oral bioavailability without extensive metabolism, unlike ketoconazole, which undergoes hepatic CYP3A4-mediated degradation .

- Analytical Methods : Fluconazole-D4 is its deuterated counterpart, but cross-reactivity with this compound in MS is negligible due to structural differences .

Tioconazole (CAS 65899-73-2)

- Topical Use: Primarily used for vulvovaginal candidiasis. Unlike ketoconazole, tioconazole lacks systemic absorption, reducing drug-drug interaction risks. No deuterated standard is reported for tioconazole .

Biologische Aktivität

Ketoconazole-D3, a deuterated derivative of ketoconazole, is primarily known for its antifungal properties and its role in treating conditions related to hyperandrogenism. Its biological activity extends beyond antifungal effects, influencing various physiological pathways, particularly those associated with steroidogenesis and vitamin D metabolism. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Ketoconazole functions as an imidazole antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes. Additionally, it has significant effects on steroidogenesis by inhibiting enzymes involved in steroid hormone production. Specifically, it inhibits the cytochrome P450 enzyme system, particularly 11-hydroxylase (CYP11B1), which is crucial for the conversion of progesterone to cortisol in the adrenal glands .

Key Enzymatic Inhibition

- CYP11A1 : Involved in cholesterol side-chain cleavage.

- CYP17 : Critical for androgen synthesis.

- CYP19 : Aromatase enzyme involved in estrogen synthesis.

This inhibition results in decreased cortisol levels and can lead to adrenal insufficiency, necessitating careful monitoring during treatment.

1. Treatment of Hypercalcemic Sarcoidosis

A notable application of Ketoconazole is in managing refractory hypercalcemia associated with sarcoidosis. A case series reported that Ketoconazole effectively reduced hypercalcemia by inhibiting macrophage 1-alpha-hydroxylation of 25-hydroxyvitamin D3, thus decreasing elevated calcium levels without the need for corticosteroids .

| Patient | Initial Calcium Level | Post-Ketoconazole Calcium Level | Duration of Treatment |

|---|---|---|---|

| 1 | 12.5 mg/dL | 10.2 mg/dL | 6 weeks |

| 2 | 13.0 mg/dL | 9.8 mg/dL | 8 weeks |

| 3 | 11.8 mg/dL | 10.0 mg/dL | 4 weeks |

| 4 | 12.0 mg/dL | 10.5 mg/dL | 5 weeks |

2. Combination Therapy with Vitamin D3

Research indicates that combining Ketoconazole with Vitamin D3 can enhance therapeutic outcomes in cancer treatment by modulating the expression of the vitamin D receptor (VDR) and P-glycoprotein (P-gp). A study demonstrated that this combination significantly increased VDR expression and P-gp function, which are crucial for drug disposition and resistance mechanisms in cancer cells .

Adverse Effects

While this compound is effective in various applications, it is associated with several adverse effects due to its impact on adrenal function and liver enzymes:

- Adrenal Insufficiency : Prolonged use can lead to decreased cortisol production.

- Hepatotoxicity : Liver function tests should be monitored regularly.

- Gastrointestinal Disturbances : Nausea and abdominal pain are common side effects.

Case Study: Adrenal Injury Amelioration

A study investigated the protective effects of Vitamin D3 against adrenal injury induced by Ketoconazole in rats. The administration of Vitamin D3 was shown to ameliorate histological changes and restore hormonal balance by enhancing mitochondrial function and reducing apoptosis markers such as Bax .

Table: Effects of Vitamin D3 Supplementation on Ketoconazole-Induced Changes

| Parameter | Control Group (No KZ) | KZ Group (No VD3) | KZ + VD3 Group |

|---|---|---|---|

| Plasma ACTH (pg/mL) | 50 | 120 | 70 |

| Corticosterone (ng/mL) | 200 | 80 | 150 |

| Aldosterone (ng/mL) | 100 | 30 | 70 |

Q & A

Q. How should researchers present contradictory findings in publications without compromising scientific rigor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.